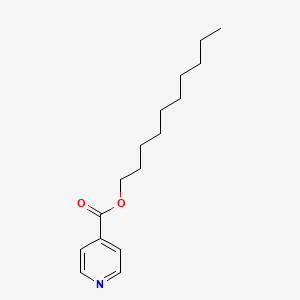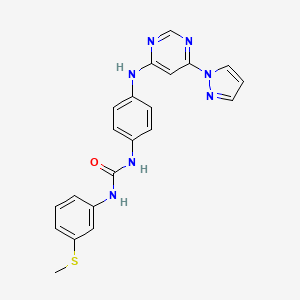
decyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl isonicotinate is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl isonicotinate can be synthesized through the esterification of isonicotinic acid with decanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out under reflux conditions with an excess of decanol to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Decyl isonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decyl isonicotinic acid.
Reduction: Electrochemical reduction can convert this compound to decyl isonicotinic alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Decyl isonicotinic acid.
Reduction: Decyl isonicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decyl isonicotinate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ester group can undergo hydrolysis, releasing isonicotinic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Decyl nicotinate: Similar in structure but with a different position of the ester group.
Decyl picolinate: Another ester derivative with a different position of the carboxyl group.
Inositol nicotinate: A niacin ester with different pharmacological properties.
Uniqueness
Decyl isonicotinate is unique due to its specific esterification at the 4-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form micelle-like aggregates makes it particularly useful in drug delivery and surfactant applications .
Properties
IUPAC Name |
decyl pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQDHSSRNVWWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)










![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)


